Cyanuric acid dichloride dihydrate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
219621-27-9 |
|---|---|
Molecular Formula |
C3H5Cl2N3O5 |
Molecular Weight |
233.99 g/mol |
IUPAC Name |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C3HCl2N3O3.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);2*1H2 |
InChI Key |
HNJBNCXVRPPRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O.O |
Origin of Product |
United States |
Historical Context and Evolution of Cyanuric Acid Derivatization
The journey of cyanuric acid began in 1776 with its initial synthesis by Scheele, who named it pyruvic acid. nih.gov It was later intentionally synthesized by Serrulas in 1820. nih.gov Friedrich Wöhler, in 1829, also synthesized it through the thermal decomposition of urea (B33335) and uric acid. wikipedia.orgacs.org The industrial-scale production of cyanuric acid, which commenced in the 1950s, is primarily achieved through the thermal decomposition of urea. nih.govwikipedia.org
The derivatization of cyanuric acid, particularly through chlorination, has been a pivotal development. Cyanuric chloride, known since 1827, serves as a fundamental starting material for a vast array of s-triazine derivatives. dtic.mil The process to create chlorinated cyanurates involves direct chlorination of cyanuric acid. wikipedia.org For instance, dichloroisocyanuric acid is produced by reacting cyanuric acid with chlorine. wikipedia.org This can then be converted to its sodium salt, sodium dichloroisocyanurate, which is a common active ingredient in disinfectants. wikipedia.orgwikipedia.org Further chlorination yields trichloroisocyanuric acid. wikipedia.org
Cyanuric acid itself can crystallize from water as a dihydrate. wikipedia.org This dihydrate form can lose water when exposed to air with low to moderate humidity. poolhelp.com The sodium salt, sodium dichloroisocyanurate, is also produced as a dihydrate, which can be heated to form the anhydrous version. fao.org
Significance of Chlorinated S Triazine Frameworks in Chemical Synthesis
The chlorinated s-triazine framework, the core structure of compounds like cyanuric acid dichloride, is of immense importance in chemical synthesis due to its reactivity and the stability of the triazine ring. dtic.milfao.org The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. dtic.milnih.gov This reactivity is thermally controlled, with substitutions occurring at different temperatures, enabling a stepwise modification of the molecule. nih.gov
This versatility has led to the use of chlorinated s-triazines as precursors for a multitude of products, including:
Herbicides and Dyes: The triazine structure is a key component in many commercial herbicides and reactive dyes. researchgate.net
Polymers and Resins: They are used in the production of heat-resistant polymers, electrical varnishes, and as crosslinking agents in various polymers. nih.govresearchgate.netgoogle.com
Pharmaceuticals and Bioconjugation: The s-triazine scaffold is found in various biologically active molecules and is used as a linker in bioconjugation. researchgate.netresearchgate.netnih.gov
Flame Retardants: Melamine (B1676169) cyanurate, a derivative, is used as a flame retardant in polymers like nylon. taylorandfrancis.com
The stability of the triazine ring itself contributes to the durability of the final products. dtic.milfao.org This combination of a stable core with reactive chlorine atoms makes chlorinated s-triazines a powerful tool for synthetic chemists.
Overview of Research Trajectories in Advanced Cyanurate Chemistry
Precursor Synthesis: Thermal Decomposition of Urea (B33335) to Cyanuric Acid
The foundational step in producing dichlorinated cyanuric acid derivatives is the synthesis of cyanuric acid, most commonly achieved through the thermal decomposition of urea. at.uaresearchgate.net This process, known as pyrolysis, involves heating urea to high temperatures, causing it to decompose and subsequently trimerize into the more stable cyanuric acid ring structure. at.uapoolhelp.com
Pyrolysis Conditions and Optimization
The pyrolysis of urea is a complex process influenced by several factors, including temperature and reaction time. researchgate.netrsc.org The decomposition of urea commences at temperatures above its melting point of 133°C, leading to the formation of isocyanic acid and ammonia (B1221849). rsc.org This is followed by a series of reactions, including the formation of biuret (B89757), which then decomposes to produce cyanuric acid and ammelide (B29360). rsc.orgresearchgate.net
Optimal conditions for the synthesis of cyanuric acid from urea have been the subject of extensive research. Studies have shown that controlling the temperature and duration of the pyrolysis is crucial for maximizing the yield and purity of cyanuric acid. researchgate.netresearchgate.net One approach involves a two-stage heating process. The first stage, or melting stage, is typically controlled between 160-167°C for 40-45 minutes. researchgate.net The subsequent reaction stage is then carried out at a higher temperature, generally between 240-245°C, for 15-20 minutes. researchgate.net Another method suggests that at temperatures exceeding 190°C, cyanuric acid, ammelide, and ammeline (B29363) are primarily formed from biuret. at.ua Biuret itself is a product of the prior reaction between cyanic acid and intact urea. at.ua The formation of cyanuric acid and ammelide begins at approximately 175°C, albeit at a very slow rate. at.ua Above 193°C, alternative reactions involving biuret decomposition significantly accelerate the reaction rates. at.ua
The use of catalysts and different reaction environments has also been explored to optimize the process. For instance, the pyrolysis can be conducted in the presence of an ionic liquid catalyst, such as [dmaH][HSO4], at 220°C for 25-30 minutes, which has been shown to achieve a high yield of cyanuric acid. acs.org Another method involves passing a mixture of cyanuric acid and urea (in a weight ratio of about 7-40:1) through a pyrolysis zone maintained at 200-325°C in an ammonia atmosphere. google.com
Table 1: Pyrolysis Conditions for Urea to Cyanuric Acid
| Parameter | Value | Source |
|---|---|---|
| Melting Temperature | 160-167 °C | researchgate.net |
| Melting Time | 40-45 min | researchgate.net |
| Reaction Temperature | 240-245 °C | researchgate.net |
| Reaction Time | 15-20 min | researchgate.net |
| Alternative Reaction Temp. | >190 °C | at.ua |
| Ionic Liquid Catalyst Temp. | 220 °C | acs.org |
| Ammonia Atmosphere Temp. | 200-325 °C | google.com |
Purification Strategies for Cyanuric Acid Dihydrate
The crude cyanuric acid obtained from urea pyrolysis typically contains impurities such as ammelide, ammeline, and unreacted urea. poolhelp.compoolhelp.com Therefore, purification is a critical subsequent step. A common and effective method for purification is acid hydrolysis. fao.org The crude product is pulverized, slurried in a dilute mineral acid like sulfuric or nitric acid, and heated to boiling for about an hour. poolhelp.compoolhelp.com This process hydrolyzes the aminotriazine (B8590112) byproducts (ammelide and ammeline) into additional cyanuric acid and ammonia. fao.orgfao.org
Following hydrolysis, the purified cyanuric acid crystals are recovered by filtration and washed with water to remove the residual acid and any formed acid salts. poolhelp.comfao.org The purified cyanuric acid is then typically flash-dried. poolhelp.compoolhelp.com Upon reaction with water, cyanuric acid forms a dihydrate, (HNCO)₃·2H₂O. poolhelp.compoolhelp.com This dihydrate can lose its water molecules when exposed to air with low to moderate humidity, a process known as efflorescence. poolhelp.compoolhelp.com
Chlorination Pathways to Dichlorinated Cyanuric Acid Derivatives
Once purified cyanuric acid is obtained, the next stage involves chlorination to produce dichlorinated derivatives. This is a multi-step process that leads to the formation of sodium dichloroisocyanurate dihydrate. fao.org
Reaction of Cyanuric Acid with Chlorinating Agents
The chlorination of cyanuric acid can be achieved through various methods. A widely used industrial process involves reacting a slurry of purified cyanuric acid dihydrate with a strong base, such as sodium hydroxide (B78521), to form a solution of disodium (B8443419) cyanurate. fao.orgfao.org This solution is then treated with a chlorinating agent, most commonly elemental chlorine gas. fao.orgfao.org
An alternative approach involves the direct reaction of cyanuric acid with hypochlorous acid in an aqueous medium. google.com The molar ratio of cyanuric acid to hypochlorous acid is carefully controlled to achieve the desired level of chlorination. google.com For instance, a molar ratio of approximately 1:2 yields high quantities of dichloroisocyanuric acid. google.com Another method utilizes the reaction of cyanuric acid with sodium hypochlorite (B82951) and chlorine at a temperature above 0°C until the pH of the mixture is between 1.7 and 3.5. google.com
Formation of Dichloroisocyanuric Acid Monohydrate Intermediates
In the process where cyanuric acid is first converted to disodium cyanurate and then chlorinated, dichloroisocyanuric acid monohydrate precipitates out of the solution. fao.orgfao.org This reaction is carefully controlled with respect to time, temperature, and pH to maximize the yield of the intermediate. fao.org Sodium chloride is a significant byproduct of this reaction. fao.orgfao.org The precipitated dichloroisocyanuric acid monohydrate is then separated from the slurry by filtration and washed to remove impurities, including sodium chloride. poolhelp.comfao.org Any residual aminotriazines that might have been present in the initial cyanuric acid are either chlorinated or destroyed by the excess chlorine. fao.orgfao.org
Synthesis of Sodium Dichloroisocyanurate Dihydrate (NaDCC Dihydrate)
The final step in the synthesis is the conversion of the dichloroisocyanuric acid monohydrate intermediate to sodium dichloroisocyanurate dihydrate (NaDCC dihydrate). fao.org The filtered and washed dichloroisocyanuric acid monohydrate is reslurried in water and neutralized with a strong base, typically sodium hydroxide. poolhelp.comfao.org This reaction forms a slurry of NaDCC dihydrate. fao.org
The resulting slurry is then dewatered to a wet cake containing approximately 20% water. fao.org This wet cake is subsequently dried using mild heat, for instance, in a forced-air dryer at temperatures ranging from 65°C to 105°C with a very short residence time. fao.org The anhydrous form of sodium dichloroisocyanurate can be converted to the dihydrate by treatment with water. poolhelp.compoolhelp.com The dihydrate contains approximately 12.5-13.0% water. poolhelp.compoolhelp.com The final product is a white crystalline powder or granule. fao.org
Table 2: Chlorination Process Parameters
| Step | Reactants | Key Conditions | Product | Source |
|---|---|---|---|---|
| Formation of Disodium Cyanurate | Cyanuric acid dihydrate, Sodium hydroxide | Room temperature or slightly below | Solution of disodium cyanurate | fao.orgfao.org |
| Formation of DCCA Monohydrate | Disodium cyanurate, Elemental chlorine | Controlled time, temperature, and pH | Dichloroisocyanuric acid (DCCA) monohydrate precipitate | fao.orgfao.org |
| Formation of NaDCC Dihydrate | DCCA monohydrate, Sodium hydroxide | Neutralization | Slurry of NaDCC dihydrate | poolhelp.comfao.org |
| Drying | Wet cake of NaDCC dihydrate | 65-105 °C, forced-air dryer | Dry NaDCC dihydrate powder | fao.org |
Reaction Conditions for Dihydrate Formation
The industrial synthesis of sodium dichloroisocyanurate (NaDCC), which can be produced as a dihydrate, typically begins with the chlorination of cyanuric acid. fao.orgwikipedia.org A common method involves reacting cyanuric acid with sodium hydroxide to form a solution of disodium cyanurate. fao.orggoogle.com This is followed by the introduction of elemental chlorine, which leads to the precipitation of dichloroisocyanuric acid (DCCA) monohydrate. fao.org The reaction is carefully controlled in terms of time, temperature, and pH. fao.org
To obtain the dihydrate form, the DCCA monohydrate is reslurried and treated with a strong base like 50% sodium hydroxide. fao.org This process yields sodium dichloroisocyanurate dihydrate. fao.org The resulting slurry is then dewatered to a wet cake with approximately 20% water content. fao.org
Another approach to synthesizing dichloroisocyanuric acid involves the reaction of a cyanuric acid aqueous slurry with dichlorine monoxide at 15°C. The reaction proceeds until the pH of the system reaches 2. chemicalbook.com
A patented method describes the reaction of cyanuric acid, sodium hypochlorite, and chlorine at a temperature above 0°C and below 25°C until the pH is between 1.7 and 3.5. google.com The degree of chlorination is controlled by the molar ratio of cyanuric acid to sodium hypochlorite. google.com
The following table summarizes the key reaction conditions for the formation of dichlorinated cyanuric acid and its dihydrate salt.
| Reactants | Catalyst/Reagent | Temperature | pH | Product |
| Cyanuric acid, Sodium hydroxide, Chlorine | - | Room temperature or slightly below | Controlled | Dichloroisocyanuric acid monohydrate fao.org |
| Dichloroisocyanuric acid monohydrate, Sodium hydroxide (50%) | - | - | - | Sodium dichloroisocyanurate dihydrate fao.org |
| Cyanuric acid, Dichlorine monoxide | - | 15°C | 2 | Dichloroisocyanuric acid chemicalbook.com |
| Cyanuric acid, Sodium hypochlorite, Chlorine | - | >0°C and <25°C | 1.7 - 3.5 | Dichloroisocyanuric acid google.com |
| Cyanuric acid, Sodium hydroxide (30%), Chlorine, Sodium hypochlorite (10%) | - | 15-40°C | ~4.5 then ~3.5 | Dichloroisocyanuric acid google.com |
Dehydration Processes to Anhydrous Forms
The conversion of dichlorinated cyanuric acid dihydrate to its anhydrous form is primarily achieved through heating. Sodium dichloroisocyanurate dihydrate begins to lose its water of hydration at 40°C. fao.org For commercial production of the anhydrous form, the dihydrate is dried using mild heat, for instance, in a forced-air dryer at temperatures ranging from 65°C to 105°C with very short residence times. fao.org Some manufacturing processes involve drying the dihydrate granules at temperatures between 80°C and 130°C to produce anhydrous sodium dichloroisocyanurate granules. fao.org It is noted that cyanuric acid itself forms a dihydrate that loses its water upon heating to 57°C, transitioning to the anhydrous form. poolhelp.com
| Compound | Dehydration Temperature | Product |
| Sodium Dichloroisocyanurate Dihydrate | Starts at 40°C fao.org | Anhydrous Sodium Dichloroisocyanurate |
| Sodium Dichloroisocyanurate Dihydrate | 65°C - 105°C (forced-air dryer) fao.org | Anhydrous Sodium Dichloroisocyanurate |
| Sodium Dichloroisocyanurate Dihydrate | 80°C - 130°C fao.org | Anhydrous Sodium Dichloroisocyanurate |
| Cyanuric Acid Dihydrate | 57°C poolhelp.com | Anhydrous Cyanuric Acid |
Alternative Synthetic Approaches for Dichlorinated Cyanuric Acid Derivatives
Exploration of Novel Catalytic Systems in Dichlorination
While direct chlorination is a common method, research into novel catalytic systems offers potential for more efficient and selective processes. For instance, the use of cyanuric chloride itself as a reagent can facilitate the conversion of carboxylic acids to acid chlorides, proceeding through a triazine-promoted mechanism. mdma.ch While not a direct dichlorination of the cyanuric acid core, this highlights the reactivity of the triazine ring and the potential for catalytic activation. The development of deep eutectic solvents (DESs) as catalysts in various organic reactions, including those involving heterocyclic compounds, presents an area for future exploration in cyanurate chemistry. mdpi.com These green and often biodegradable solvent systems could offer new pathways for the synthesis and modification of cyanuric acid derivatives.
Green Chemistry Approaches to Cyanurate Synthesis and Chlorination
Green chemistry principles are increasingly being applied to chemical manufacturing to reduce environmental impact. In the context of cyanurate synthesis, this includes exploring more environmentally friendly catalysts and reaction media. mdpi.com The use of biocatalytic methods, such as employing enzymes like cyanuric acid hydrolase for the degradation of cyanuric acid, demonstrates the potential of biological systems in triazine chemistry. researchgate.netnih.gov While focused on degradation, these enzymatic processes provide insights into the types of catalytic sites that can interact with the cyanurate core. The synthesis of nanoparticles using biological agents, a key area of green chemistry, could also inspire novel approaches to creating and modifying cyanuric acid-based structures. nih.gov
Mechanistic Studies of Halogenation and Hydrolysis Reactions within the Cyanurate Core
The halogenation of cyanuric acid to form dichloroisocyanuric acid proceeds via the reaction of the enol form of cyanuric acid with a chlorinating agent. wikipedia.orgwikipedia.org In an alkaline medium, cyanuric acid exists in equilibrium with its enolate forms, which are more susceptible to electrophilic attack by chlorine.
Hydrolysis of chlorinated isocyanurates is a critical aspect of their function as disinfectants. Upon contact with water, these compounds release hypochlorous acid. uzh.chnih.gov For example, dichloroisocyanuric acid reacts with water to form hypochlorous acid and cyanuric acid. wikipedia.org This hydrolysis is a reversible process, and the chlorinated isocyanurates act as a reservoir for available chlorine. who.int
Hydrolytic Pathways of Dichlorinated Cyanuric Acid Dihydrate
When introduced into water, sodium dichloroisocyanurate dihydrate undergoes rapid hydrolysis. This process initiates a complex series of equilibria involving various chlorinated and non-chlorinated isocyanurates. inchem.org The ultimate fate of the dichlorinated cyanuric acid molecule in an aqueous environment is its decomposition into stable, non-chlorinated end-products.
Formation of Cyanuric Acid and Chloride Ion as Stable End-Products
The hydrolysis of dichlorinated cyanuric acid ultimately leads to the formation of cyanuric acid and chloride ions as stable end-products. inchem.org In this process, the chlorine atoms are released into the water, typically as hypochlorous acid (HOCl), which is a primary disinfecting agent. inchem.orgrawchemicalmart.com The remaining cyanuric acid ring is notably stable and resistant to further hydrolysis under normal conditions. fao.org
Equilibrium Reactions in Aqueous Solutions Involving Chlorinated Isocyanurates
The dissolution of dichlorinated cyanuric acid in water establishes a dynamic equilibrium among several chemical species. nih.govnih.gov These include cyanuric acid and its dissociated ions, free chlorine (hypochlorous acid and hypochlorite ion), and a series of chlorinated cyanurates. nih.gov The specific distribution of these species is highly dependent on factors such as pH and temperature. nih.govresearchgate.net
A simplified model for drinking water conditions (pH 6.5–9.5) includes cyanuric acid (H₃Cy), its first dissociation product (H₂Cy⁻), free chlorine (HOCl and OCl⁻), and two key chlorinated cyanurates: monochloroisocyanurate ion (HClCy⁻) and dichloroisocyanurate ion (Cl₂Cy⁻). nih.gov The equilibrium between these species is established rapidly, on the order of seconds. nih.gov This rapid equilibrium ensures a continuous release of free chlorine as it is consumed by other reactions in the water. inchem.org
| Equilibrium Reaction | Description | Significance |
| Cl₂Cy⁻ + H₂O ⇌ HClCy⁻ + HOCl | Hydrolysis of dichloroisocyanurate ion to form monochloroisocyanurate ion and hypochlorous acid. | A key step in the release of free chlorine for disinfection. |
| HClCy⁻ + H₂O ⇌ H₂Cy⁻ + HOCl | Hydrolysis of monochloroisocyanurate ion to form the cyanurate ion and hypochlorous acid. | Further release of free chlorine, contributing to the overall disinfecting capacity. |
| H₃Cy ⇌ H₂Cy⁻ + H⁺ | Dissociation of cyanuric acid. | Influences the pH of the solution and the distribution of other species. |
| HOCl ⇌ OCl⁻ + H⁺ | Dissociation of hypochlorous acid. | The relative amounts of HOCl and OCl⁻ are pH-dependent and affect disinfection efficacy. |
Derivatization Reactions of Dichlorinated Cyanuric Acid Dihydrate
Beyond its hydrolytic behavior, dichlorinated cyanuric acid serves as a versatile starting material for the synthesis of other important chlorinated isocyanurates and can be modified through reactions with various reagents.
Formation of Tri-chloroisocyanuric Acid (TCCA)
Dichloroisocyanuric acid can be further chlorinated to produce trichloroisocyanuric acid (TCCA), a compound with an even higher available chlorine content. rawchemicalmart.comsathyabama.ac.in This process typically involves the reaction of dichloroisocyanuric acid or its salts with a chlorinating agent, such as chlorine gas, under controlled pH and temperature conditions. sathyabama.ac.ingoogle.com The synthesis often proceeds through the chlorination of a slurry of an alkali metal salt of dichloroisocyanuric acid. The conversion of dichloroisocyanuric acid to TCCA is a key industrial process for producing a more concentrated solid chlorine source. wikipedia.orgresearchgate.net
Reactions with Nucleophilic Reagents on the Triazine Ring
The triazine ring of dichlorinated cyanuric acid is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives. The chlorine atoms on the ring are relatively mobile and can be displaced by various nucleophiles. scribd.com The reactivity of the chlorine atoms allows for stepwise substitution, which can be controlled by reaction conditions such as temperature. researchgate.netresearchgate.net This reactivity enables the attachment of different functional groups to the triazine core, leading to the creation of novel molecules with specific properties. researchgate.netrsc.org For instance, reactions with amines can lead to the formation of aminotriazine derivatives. wikipedia.org
| Nucleophile | Product Type | Reaction Condition Control |
| Amines | Aminotriazine derivatives | Temperature control allows for selective substitution of one or both chlorine atoms. researchgate.netresearchgate.net |
| Alcohols/Phenols | Alkoxy/Aryloxy-triazine derivatives | Stepwise replacement of chlorine atoms is possible. scribd.com |
Synthesis of Organometallic Complexes
Dichloroisocyanurate can act as a ligand in the formation of organometallic complexes. The nitrogen and oxygen atoms of the cyanurate ring can coordinate with metal ions, leading to the formation of stable complexes. For example, the reaction of sodium dichloroisocyanurate with transition metal salts, such as copper(II) sulfate (B86663), results in the formation of complex salts like sodium copper dichloroisocyanurate. wikipedia.org These complexes can exhibit different properties compared to the parent dichloroisocyanurate, such as modified solubility and controlled release of chlorine. rsc.org The synthesis of such complexes opens up possibilities for developing new materials with tailored functionalities for various applications. researchgate.net
Photochemical Transformations of Dichlorinated Cyanuric Acid Species
The interaction of dichlorinated cyanuric acid with ultraviolet (UV) light induces significant chemical changes, primarily involving the breakdown of the molecule. This section details the stability of these compounds under UV radiation and the specific chemical pathways of their degradation, supported by both experimental findings and theoretical models.
Dichlorinated cyanuric acid, particularly in its common form as sodium dichloroisocyanurate (NaDCC), is susceptible to degradation by sunlight. developchem.com This breakdown reduces its effectiveness as a disinfectant. developchem.com The process is primarily driven by UV radiation, which leads to the cleavage of the nitrogen-chlorine (N-Cl) bond. This photolytic instability is a key factor in its application, especially in environments like outdoor swimming pools where exposure to sunlight is constant. yuncangchemical.com
Recent studies have highlighted that the UV-induced degradation of NaDCC is a source of highly reactive free radicals, including hydroxyl radicals (•OH) and reactive chlorine species (RCS) like Cl•, ClO•, and Cl₂•⁻. acs.org The generation of these species makes the UV/NaDCC process a potent advanced oxidation process (AOP) for water decontamination. acs.org The efficiency of this process can surpass conventional UV/chloramine methods, offering a significant advantage in energy consumption for the removal of emerging contaminants. acs.org
The degradation of the dichlorinated cyanuric acid molecule proceeds through a series of steps, ultimately leading to simpler chemical products. The initial cleavage of the N-Cl bond is followed by reactions that can produce monochloroisocyanurate and eventually non-chlorinated cyanuric acid. fao.org Under continued exposure and the action of reactive species, the triazine ring can be broken down, leading to the formation of compounds such as ammonia, nitrate (B79036), and carbon dioxide. nih.govethz.ch
Table 1: Key Findings in Photochemical Degradation of Dichlorinated Cyanuric Acid
| Finding | Significance | Reference |
| Susceptible to degradation in sunlight, losing potency. | Affects storage and application in outdoor settings. | developchem.com |
| UV/NaDCC process generates hydroxyl (•OH) and reactive chlorine species (RCS). | Forms a novel advanced oxidation process (AOP) for water treatment. | acs.org |
| UV/NaDCC can be more energy-efficient than traditional UV/chlor(am)ine AOPs. | Offers potential for more economical and effective water decontamination. | acs.org |
| Degradation consumes the active chlorine, leaving non-chlorinated isocyanurates. | The "reservoir" of chlorine is depleted over time with UV exposure. | fao.org |
Computational chemistry provides powerful tools for understanding the precise mechanisms of photochemical degradation at a molecular level. Theoretical studies, often employing methods like Density Functional Theory (DFT), can model the behavior of molecules upon absorbing light, explaining why bonds like N-Cl are prone to breaking. nih.govnih.gov
These theoretical investigations focus on the molecule's excited states, which are formed when it absorbs UV radiation. Calculations can predict the energy required for these electronic transitions and map the subsequent changes in the molecule's geometry. For chlorinated isocyanurates, studies can model the N-Cl bond's dissociation energy in the excited state, revealing the pathway for its cleavage. This process involves the movement of the molecule from a stable ground state to a dissociative excited state where the N-Cl bond readily breaks, releasing a chlorine radical. nih.gov
Furthermore, computational models can elucidate the role of the solvent, such as water, in the degradation process. The presence of a solvent can significantly lower the energy barriers for bond cleavage, highlighting its active role in the reaction mechanism rather than just being a passive medium. nih.gov By simulating these reactions, scientists can gain a fundamental understanding of the factors controlling the stability and degradation of these compounds. nih.gov
Electrochemical Degradation and Oxidation Mechanisms
The transformation of dichlorinated cyanuric acid can also be driven by electrochemical processes, which involve the use of an electric current to induce chemical reactions. These mechanisms are important for both the intentional degradation of the compound in water treatment scenarios and for understanding its behavior in various electrochemical environments.
Electrochemical degradation can occur through two primary pathways: reduction at the cathode and oxidation at the anode.
Cathodic Reduction: At the cathode (the negative electrode), dichlorinated cyanuric acid can undergo reduction. This process involves the addition of electrons to the molecule, which can lead to the cleavage of the N-Cl bonds. This reductive dechlorination effectively converts the chlorinated species back into cyanuric acid and chloride ions. Studies on related compounds demonstrate that using specialized electrode materials can catalyze and improve the efficiency of the reduction process. nih.govnih.gov
Anodic Oxidation: At the anode (the positive electrode), oxidation occurs. This can be a more complex process involving either direct or indirect mechanisms.
Direct Oxidation: The dichlorinated cyanuric acid molecule can be directly oxidized by transferring electrons to the anode surface.
Indirect Oxidation: More commonly, the degradation is driven by powerful oxidizing agents generated at the anode from the electrolyte itself. For instance, using specific anodes like boron-doped diamond (BDD), hydroxyl radicals (•OH) can be formed from the electrolysis of water. nih.gov These radicals are extremely reactive and can effectively attack and break down the cyanuric acid ring structure. nih.gov In the presence of chloride ions, active chlorine species (like HClO/ClO⁻) can also be electrochemically generated, which are highly effective at oxidizing nitrogen-containing compounds like cyanuric acid. nih.govresearchgate.net
Research has shown that complete mineralization (breakdown to CO₂, water, and simple ions) of cyanuric acid can be achieved via anodic oxidation, particularly in the presence of chloride, which mediates the oxidation. nih.gov The final products of this degradation are typically nitrates and ammonium (B1175870). nih.gov
Table 2: Comparison of Electrochemical Degradation Mechanisms
| Mechanism | Electrode | Primary Process | Key Reactants/Products | Reference |
| Cathodic Reduction | Glassy Carbon, Copper Foam | Reductive cleavage of N-Cl bond. | Reactant: DichloroisocyanurateProducts: Cyanuric acid, Chloride (Cl⁻) | nih.govnih.gov |
| Anodic Oxidation (Indirect) | Boron-Doped Diamond (BDD) | Generation of •OH radicals and active chlorine from the electrolyte. | Reactant: Cyanuric AcidProducts: Nitrate (NO₃⁻), Ammonium (NH₄⁺), CO₂ | nih.gov |
Tautomeric Forms and Equilibrium in Solid State and Solution
Dichloroisocyanuric acid, a derivative of cyanuric acid, can theoretically exist in several tautomeric forms due to lactam-lactim tautomerism. The parent compound, cyanuric acid, exists in an equilibrium between the tri-keto form (isocyanuric acid) and the tri-enol form (cyanuric acid). fao.org
In both the solid state and in solution, the equilibrium for cyanuric acid and its derivatives heavily favors the thermodynamically more stable keto tautomer. fao.org X-ray crystallographic studies on the parent cyanuric acid have confirmed that the molecule has a planar, three-fold symmetry, consistent with the isocyanuric acid (keto) structure. fao.org Consequently, dichlorinated cyanuric acid is predominantly found in its 1,3-dichloro-1,3,5-triazinane-2,4,6-trione form. wikipedia.org Patents related to the industrial production of its salts often note that the nomenclature is intended to encompass all potential tautomeric forms that may exist in equilibrium. google.com
Table 1: Potential Tautomeric Forms of Dichlorinated Cyanuric Acid This table is illustrative of the theoretical tautomers. The tri-keto form is the predominantly observed structure.
| Tautomer Name | Structure Type | Notes |
|---|---|---|
| 1,3-Dichloro-1,3,5-triazinane-2,4,6-trione | Tri-keto | Predominant and most stable form. |
| 1,3-Dichloro-5-hydroxy-1,3,5-triazinan-2,4-dione | Di-keto, Mono-enol | Less stable intermediate form. |
| 1,3-Dichloro-3,5-dihydroxy-1,3,5-triazinan-2-one | Mono-keto, Di-enol | Highly unstable form. |
| 1,3-Dichloro-1,3,5-triazine-2,4,6-triol | Tri-enol | Highly unstable form. |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing data on unit cell dimensions, bond lengths, and bond angles.
Table 2: Crystallographic Data for Sodium Dichloroisocyanurate Dihydrate
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Crystal System | Data not available in surveyed literature. | N/A |
| Space Group | Data not available in surveyed literature. | N/A |
| Unit Cell Dimensions (a, b, c) | Data not available in surveyed literature. | N/A |
| Unit Cell Angles (α, β, γ) | Data not available in surveyed literature. | N/A |
| Formula Units per Unit Cell (Z) | Data not available in surveyed literature. | N/A |
The crystal structure of sodium dichloroisocyanurate dihydrate is stabilized by an extensive network of intermolecular interactions. The dichloroisocyanurate anion possesses hydrogen bond acceptor sites (the carbonyl oxygens), while the two water molecules of hydration act as hydrogen bond donors.
In similar complex salt hydrates, water molecules and ions arrange into intricate hydrogen-bonded frameworks. nih.goviaea.org In the case of sodium dichloroisocyanurate dihydrate, the water molecules are expected to form hydrogen bonds with the carbonyl oxygen atoms of the dichloroisocyanurate anions. Furthermore, these water molecules likely coordinate with the sodium cations, bridging the cations and anions to form a stable, three-dimensional supramolecular architecture. This type of hydrogen bonding is crucial for the stability of the crystalline lattice. researchgate.net
The two water molecules are integral to the crystal structure of the dihydrate form. Their presence dictates the specific packing arrangement of the sodium cations and dichloroisocyanurate anions in the crystal lattice. The hydration state has a significant impact on the material's properties; for instance, sodium dichloroisocyanurate dihydrate begins to lose its water of hydration at temperatures around 40°C. fao.org The removal of these water molecules leads to a collapse of the dihydrate crystal structure and the formation of the anhydrous material, which possesses a different crystal packing and distinct physical properties. fao.orgfao.org The water molecules essentially act as molecular glue, holding the ionic components together through coordinated and hydrogen-bonded interactions.
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray diffraction (PXRD) is a primary technique used to characterize crystalline solids, identify phases, and analyze material purity.
Sodium dichloroisocyanurate dihydrate is consistently described as a white, free-flowing crystalline powder or granular solid, confirming its crystalline nature. nih.govfao.org Reports from organizations such as the Food and Agriculture Organization (FAO) indicate that X-ray powder diffraction data are available and utilized as a standard method for distinguishing between the anhydrous and dihydrate forms of sodium dichloroisocyanurate. fao.org This demonstrates that each hydration state has a unique, identifiable PXRD pattern.
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known phenomenon in related compounds, such as other derivatives of dichlorinated acids. rsc.orgresearchgate.net Different polymorphs can arise from variations in crystallization conditions, leading to distinct crystal packing and physical properties. However, while the crystalline nature of sodium dichloroisocyanurate dihydrate is well-established, specific studies on its potential polymorphism are not prominent in the surveyed scientific literature.
Quantitative Phase Analysis
Quantitative phase analysis (QPA) is employed to determine the amount of different crystalline phases in a sample. In the context of dichlorinated cyanuric acid dihydrate, it is essential to distinguish and quantify the dihydrate form from its anhydrous or other hydrated counterparts.
X-ray powder diffraction (XRPD) is a primary technique for the QPA of this compound. The diffraction pattern of a crystalline substance is unique and serves as a fingerprint for that specific phase. By analyzing the intensities of the diffraction peaks, the relative amounts of different phases in a mixture can be determined. For instance, XRPD data can clearly distinguish between the anhydrous sodium dichloroisocyanurate and its dihydrate form. nih.govfao.org The analysis involves comparing the experimental diffraction pattern of a sample to standard diffraction patterns of the pure phases.
Methods for the quantitative analysis of sodium dichloroisocyanurate also include titration and ion-selective electrode techniques to determine the available chlorine content and chloride ion concentration, respectively. fao.org These methods, while not directly providing phase composition, offer a measure of the purity and concentration of the active chlorine species, which is related to the amount of the dichlorinated cyanurate salt present.
Table 1: Analytical Methods for Dichlorinated Cyanuric Acid Dihydrate
| Analytical Technique | Parameter Measured | Relevance to Quantitative Phase Analysis |
| X-Ray Powder Diffraction (XRPD) | Diffraction peak positions and intensities | Direct identification and quantification of crystalline phases (dihydrate vs. anhydrous). nih.govfao.org |
| Titration | Available Chlorine Content | Indirect measure of the amount of active dichloroisocyanurate salt. fao.org |
| Ion-Selective Electrode | Chloride Ion Concentration | Indirect measure of the purity and concentration of the dichlorinated cyanurate. fao.org |
Crystal Engineering Principles Applied to Dichlorinated Cyanurates
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.govnih.gov In the case of dichlorinated cyanurates, the principles of crystal engineering are applied to control the crystal packing, which in turn influences properties like stability and solubility.
Designing Specific Hydrogen Bonding Motifs
Hydrogen bonds play a critical role in the crystal structure of hydrated compounds. In dichlorinated cyanurate hydrates, water molecules and the cyanurate ring itself participate in an extensive network of hydrogen bonds. The design of specific hydrogen bonding motifs is a key aspect of controlling the crystal architecture.
Impact of Cation Size on Ionic Cocrystal Architecture
The size of the cation in an ionic cocrystal has a significant influence on the resulting crystal architecture. In the case of dichlorinated cyanurates, replacing the sodium cation with other alkali or alkaline earth metals can lead to different crystal structures.
The coordination environment of the cation, which is determined by its size and charge, dictates how it interacts with the dichloroisocyanurate anion and any water molecules present. Larger cations can accommodate a higher number of coordinating atoms, leading to changes in the crystal packing and the dimensionality of the resulting structure. For example, studies on metal complexes with cyanuric acid have shown that the coordination of the metal cation (and its preference for certain coordination geometries) directs the assembly of the cyanurate anions into specific one-, two-, or three-dimensional networks. wikipedia.org The interplay between the cation's coordination requirements and the hydrogen bonding capabilities of the cyanurate and water molecules ultimately determines the final crystal structure.
Spectroscopic Characterization and Advanced Analytical Techniques
Infrared (FT-IR) Spectroscopy for Functional Group Identification and Tautomerism
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of chlorinated isocyanurates, IR spectra help in understanding their fundamental chemical structures. The spectra of these compounds are complex due to the various vibrational modes of the triazine ring and its substituents.
Key functional group absorptions in organic molecules are well-documented. For instance, C-H stretching vibrations are typically observed between 2850 and 3000 cm⁻¹ for sp³ hybridized carbons and above 3000 cm⁻¹ for sp² hybridized carbons. Carbonyl (C=O) stretching vibrations are prominent in the region of 1670 to 1780 cm⁻¹. The C-Cl stretching vibrations are generally found in the range of 850-550 cm⁻¹.
The infrared spectra of cyanuric acid derivatives can be quite intricate. For example, in studies of cyanuric acid analytes derived from trichloroisocyanuric acid, distinct spectral patterns emerge. The region between 3600 and 2500 cm⁻¹ is particularly noted for showing variations among different structural classes. The triazine ring itself has characteristic vibrations, with C-O bonds in the ring appearing around 150.0 ppm in certain contexts.
Tautomerism, the phenomenon where a molecule exists in two or more readily interconvertible structural forms, is a key consideration for cyanuric acid and its derivatives. Although direct studies on the tautomerism of dichloroisocyanuric acid dihydrate using FT-IR are not extensively detailed in the provided results, the principles of using FT-IR to study tautomeric equilibrium are well-established for similar heterocyclic compounds. The presence of different tautomers would result in distinct vibrational bands corresponding to the unique functional groups of each form, such as C=O versus C-O-H and N-H versus C=N-H bonds.
A summary of typical infrared absorption ranges for relevant functional groups is presented below.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-H Stretch (sp²) | >3000 | Variable |
| C=O Stretch | 1670-1780 | Strong |
| C-N Stretch | 1000-1350 | Medium |
| C-Cl Stretch | 550-850 | Strong |
| N-H Stretch | 3300-3500 | Medium |
| O-H Stretch (in hydrates) | 3200-3600 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For chlorinated isocyanurates, this technique is instrumental in understanding their stability and reactivity, particularly in aqueous solutions.
Chlorinated cyanurates, including dichloroisocyanuric acid, exhibit maximum absorbance values (λmax) at wavelengths less than 230 nm. This is in contrast to free chlorine species like hypochlorous acid (HOCl) and hypochlorite (B82951) ion (OCl⁻), which absorb light at 235 nm and 292 nm, respectively. The lower absorption wavelength of chlorinated isocyanurates makes them less susceptible to degradation by sunlight, which is a key property for their use in applications like swimming pool disinfection.
The electronic structure of the triazine ring, a planar six-membered ring with alternating carbon and nitrogen atoms, is the primary determinant of its UV absorption characteristics. This ring system is π-electron deficient, which influences its electronic transitions. The presence of chlorine atoms on the ring can cause a red-shifting (a shift to longer wavelengths) of the absorption bands. Studies on chlorinated cyanurates have shown molar absorptivities at 254 nm of approximately 200 M⁻¹cm⁻¹.
The UV-Vis spectrum of a compound is influenced by the solvent and the pH of the solution. For instance, in the analysis of free chlorine in solutions of sodium dichloroisocyanurate (NaDCC), the maximum absorption wavelength can shift slightly with pH. At a pH greater than 7, the maximum absorbance is observed at 291 nm, while at a pH less than 7, it is at 292 nm.
A summary of reported absorption maxima for related species is provided in the table below.
| Compound/Species | Absorption Maxima (λmax) |
| Chlorinated Cyanurates | < 230 nm |
| Hypochlorous Acid (HOCl) | 235 nm |
| Hypochlorite Ion (OCl⁻) | 292 nm |
| Free Chlorine (in NaDCC solution, pH > 7) | 291 nm |
| Free Chlorine (in NaDCC solution, pH < 7) | 292 nm |
Spectrophotometry is a widely used method for determining the ionization constants (pKa values) of acidic and basic compounds. The pKa is a critical parameter that describes the degree of ionization of a molecule at a given pH. This technique relies on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the equilibrium between the different forms can be quantified, and the pKa can be calculated.
For dichloroisocyanuric acid, which can undergo hydrolysis and ionization in water, spectrophotometric methods can be employed to determine the equilibrium constants of these reactions. The process involves measuring the UV spectra at different pH levels and analyzing the changes in absorbance at specific wavelengths corresponding to the various species in solution. For example, the pKa values for the ionization of related chlorinated isocyanurates have been determined. At 25°C and an ionic strength of 0 M, the pK₇ₐ and pK₉ₐ were estimated to be 4.65 ± 0.059 and 5.83 ± 0.020, respectively.
The general procedure involves acquiring spectra in highly acidic and highly basic solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Then, spectra are recorded in buffer solutions of known pH to observe the mixture of species at equilibrium. From this data, the ratio of the concentrations of the ionized and non-ionized forms can be determined, leading to the calculation of the pKa. This method has been successfully applied to various organic compounds, including nitrophenols and aromatic hydrazones.#### 5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For cyanuric acid dichloride dihydrate, both ¹H and ¹³C NMR would be principal methods for structural confirmation.
Due to the symmetric nature of the triazine core and the substitution pattern in dichloroisocyanuric acid, the NMR spectra can be relatively simple. However, factors such as low solubility in common deuterated solvents (e.g., CDCl₃, DMSO-d₆) can present challenges in acquiring high-quality spectra for s-triazine derivatives.
In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their electronic environment. For this compound, proton signals would be expected from the water molecules of hydration and potentially from any N-H protons if tautomeric forms are present. The protons of water in a deuterated solvent typically appear as a broad singlet, with a chemical shift that can be dependent on factors like temperature and concentration.
¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton of the molecule. In dichloroisocyanuric acid, the three carbon atoms of the triazine ring are chemically equivalent due to the molecule's symmetry, assuming free rotation or a symmetric crystal packing. This would result in a single signal in the ¹³C NMR spectrum. The chemical shift of this signal would be in the region characteristic of carbons in a heterocyclic aromatic system, likely deshielded (shifted downfield) due to the presence of the electronegative nitrogen and chlorine atoms. For comparison, the carbon atoms in the triazine ring of related compounds have been observed at specific chemical shifts, for example, a ¹³C NMR signal at 159 ppm has been attributed to the C-Cl subunits in trichloro-tri-s-triazine.
The table below provides a hypothetical summary of expected NMR signals for dichloroisocyanuric acid dihydrate based on general principles and data from related compounds. The exact chemical shifts can vary based on the solvent and other experimental conditions.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Hydrate (H₂O) | Variable (e.g., ~1.5-4.8) | Singlet (broad) |
| ¹³C | Triazine Ring (C=O) | ~150-170 | Singlet |
Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., HSQC, HMBC), could be used to further confirm the structure by showing correlations between protons and carbons. However, for a molecule with the expected symmetry of dichloroisocyanuric acid, these may not be strictly necessary for basic structural confirmation but would be invaluable for more complex derivatives or in cases of unexpected isomerism or tautomerism.#### 5.4. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
For this compound, mass spectrometry can confirm the molecular weight of the anhydrous form (C₃HCl₂N₃O₃). The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which greatly aids in their identification.
The fragmentation of s-triazine compounds in the mass spectrometer is influenced by the substituents on the triazine ring. Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the side chains. The stable triazine ring often remains intact, forming a prominent ion in the spectrum.
Gas chromatography coupled to mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. For the analysis of cyanuric acid and its derivatives, a derivatization step is often necessary to increase their volatility. This typically involves converting the polar N-H and O-H groups into less polar silyl (B83357) or methyl derivatives.
Isotope dilution mass spectrometry is a highly accurate quantitative technique. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled cyanuric acid) to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes in GC and is affected similarly by any sample preparation steps or ionization suppression in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled standard, a very precise and accurate concentration can be determined.
This method has been successfully developed for the high-accuracy analysis of cyanuric acid in various matrices. For instance, a double isotope dilution GC-MS method has been established for analyzing cyanuric acid in fortified milk powder, achieving a limit of detection of 0.9 µg/kg. In such methods, the samples are often derivatized, for example, with BSTFA+TMCS (1%), to form volatile trimethylsilyl (B98337) derivatives. The mass spectrometer is then used to monitor specific ion fragments for both the native and the isotopically labeled cyanuric acid.
A summary of ion peaks used in a GC-MS/MS method for the analysis of derivatized cyanuric acid is presented below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Cyanuric Acid Derivative | 345 | 215 | Qualitative & Quantitative |
| Cyanuric Acid Derivative | 345 | 330 | Quantitative |
| Isotopic Internal Standard | 348 | 217 | Quantitative |
This isotope dilution GC-MS approach provides a robust and reliable method for the trace-level quantification of cyanuric acid, which can be adapted for the analysis of its chlorinated derivatives like dichloroisocyanuric acid.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are pivotal for the separation and quantification of cyanuric acid and its chlorinated derivatives from various matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a robust and widely used technique for the analysis of cyanuric acid, the parent compound of cyanuric acid dichloride. researchgate.netnih.gov This method is noted for its sensitivity and reproducibility in quantifying cyanuric acid in complex samples like swimming pool water. nih.govresearchgate.net
The separation is typically achieved using isocratic HPLC methods. nih.gov The choice of the stationary phase (column) and mobile phase composition is critical for effective separation. Phenyl and porous graphitic carbon (PGC) columns have proven effective. nih.gov A common approach involves using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727). researchgate.netresearchgate.net For instance, a mobile phase of 95% 50 mM phosphate buffer (pH 9.1) and 5% methanol (v/v) is used with a PGC column. researchgate.net Another method employs a phosphate buffer at pH 6.7 with a phenyl column. nih.gov
UV detection is typically set at a wavelength where the cyanurate ion exhibits strong absorbance, commonly around 213 nm. researchgate.netnih.govresearchgate.netnih.gov Controlling the pH of the mobile phase is crucial; a narrow range of 7.2-7.4 is often optimal to avoid issues related to the keto-enol tautomerism of cyanuric acid at lower pH and interferences at higher pH. researchgate.net The method is capable of achieving low detection limits, with values reported as low as 0.02 mg/L, and demonstrates a broad linear concentration range, for example, from 0.5 to 125 mg/L. researchgate.netnih.gov
Table 1: HPLC-UV Methods for Cyanuric Acid Analysis
| Column Type | Mobile Phase | Detection Wavelength | Run Time | Method Detection Limit (MDL) | Linear Range | Reference |
|---|---|---|---|---|---|---|
| Phenyl | Phosphate Buffer (pH 6.7) | 213 nm | 4 min | 0.07 mg/L | 10-100 mg/L | nih.gov |
| Porous Graphitic Carbon (PGC) | 95% Phosphate Buffer (pH 9.1), 5% Methanol | 213 nm | 8 min | 0.02 mg/L | 10-100 mg/L | nih.gov |
| Not Specified | 95% Phosphate Buffer (pH 7.2-7.4), 5% Methanol | 213 nm | Not Specified | 0.05 mg/L | 0.5-125 mg/L | researchgate.net |
| Phenyl | Not Specified | 213 nm | Not Specified | 0.07 mg/L | 1-100 mg/L | nih.gov |
This interactive table summarizes various HPLC-UV conditions used for the analysis of cyanuric acid.
Capillary Electrochromatography (CEC) is a hybrid analytical technique that merges the principles of HPLC and capillary electrophoresis (CE). wikipedia.orgglobalresearchonline.net In CEC, the mobile phase is transported through a packed capillary column by electroosmotic flow (EOF) generated by applying a high voltage, rather than by high pressure as in HPLC. wikipedia.orgresearchgate.net This combination provides high separation efficiency and resolution. researchgate.net
CEC has been successfully applied to the analysis of various triazine compounds, a class to which cyanuric acid belongs. nih.govntu.edu.tw The separation in CEC is based on both the electrophoretic migration of the analytes and their partitioning between the stationary and mobile phases. wikipedia.org The technique offers advantages over other capillary methods, such as a better signal-to-noise ratio, particularly when coupled with mass spectrometry (CEC-MS), because it often avoids the use of surfactants that can cause ion suppression. nih.govntu.edu.tw
Optimization of CEC separation for triazines involves adjusting parameters like the pH and organic content of the running buffer, as well as the applied voltage. nih.govntu.edu.tw For example, a study on eight triazine herbicides achieved optimal separation within 18 minutes using a running buffer at pH 7.0 containing 70% v/v acetonitrile (B52724) and an applied voltage of 17 kV. nih.govntu.edu.tw CEC is recognized as a versatile tool for analyzing a range of compounds, including acidic substances. globalresearchonline.netnih.gov The instrumentation consists of a high-voltage power supply, a packed capillary, sample and buffer vials, electrodes, and a detector. wikipedia.org
Advanced Surface Characterization Techniques
Advanced surface-sensitive techniques provide molecular-level information about the interaction of compounds with surfaces, which is crucial for understanding their behavior in various applications.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for the trace-level detection of molecules. nih.govcapes.gov.br It overcomes the primary limitation of conventional Raman spectroscopy—low sensitivity—by enhancing the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or gold. researchgate.netmdpi.com The enhancement can be several orders of magnitude, enabling detection down to the single-molecule level. mdpi.comnih.gov
SERS has been effectively employed for the detection of cyanuric acid, often in conjunction with melamine (B1676169), in complex matrices like milk. nih.govresearchgate.netresearchgate.net The technique involves using SERS-active substrates, such as gold (Au) or silver (Ag) nanoparticles, which create localized surface plasmon resonance when excited by a laser. nih.govnih.gov This electromagnetic field enhancement is the primary mechanism behind the SERS effect. researchgate.net
In a typical SERS analysis of cyanuric acid, a sample is mixed with a colloidal solution of nanoparticles and the Raman spectrum is acquired. nih.gov Studies have identified characteristic Raman peaks for cyanuric acid; for instance, a prominent peak resulting from the ring's out-of-plane bending vibration is observed around 701-703 cm⁻¹. nih.gov The intensity of this peak correlates with the concentration of the analyte. SERS has demonstrated extraordinary sensitivity, with detection limits for cyanuric acid reported in the picomolar (pM) range. nih.govresearchgate.net This makes it a powerful tool for rapid and efficient detection of trace amounts of cyanuric acid and its derivatives. nih.govresearchgate.net
Table 2: SERS Detection of Cyanuric Acid
| SERS Substrate | Laser Wavelength | Key Spectral Peak | Detection Limit | Reference |
|---|---|---|---|---|
| Au Nanogap | 785 nm | 703 cm⁻¹ | 400 pM | nih.gov |
| Gold (Au) Substrates | Not Specified | Not Specified | Not Specified | researchgate.net |
This interactive table presents key parameters for the SERS-based detection of cyanuric acid.
Theoretical and Computational Chemistry of Dichlorinated Cyanuric Acid Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netmdpi.com For dichlorinated cyanuric acid systems, DFT is employed to investigate their fundamental electronic characteristics. Time-Dependent DFT (TD-DFT) extends these methods to study excited states, which is crucial for understanding how these molecules interact with light. mdpi.comarxiv.org
DFT calculations are instrumental in elucidating the electronic structure of dichlorinated cyanuric acid derivatives. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
In a theoretical study on 1-(1,2-dichloroethyl)cyanuric acid derivatives, DFT calculations showed that the introduction of a dichloroethyl group to the tri-keto form of cyanuric acid led to a significant contribution of the chlorine atoms' unbound electron pairs to the HOMO. researchcommons.org This suggests that the chlorine atoms play a crucial role in the electronic behavior and reactivity of such chlorinated systems.
Table 1: Representative Frontier Orbital Energies Calculated with DFT for a Triazine Derivative This table presents example data for a related triazine derivative to illustrate the typical output of DFT calculations, as specific values for cyanuric acid dichloride dihydrate are not available in the cited literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data sourced from a DFT study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine using the B3LYP/6-311++G basis set. irjweb.com
TD-DFT is a powerful method for predicting the electronic absorption spectra (like UV-Vis spectra) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.govresearchgate.net This is vital for understanding the photostability and photochemical reactions of dichlorinated cyanurates, which are known to be affected by sunlight.
The method calculates vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands, respectively. rsc.org While specific TD-DFT studies on this compound are scarce, the methodology has been successfully applied to a wide range of organic molecules, including other heterocyclic systems. mdpi.comnih.gov The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental spectra. nih.govreddit.com For instance, studies on various organic dyes have shown that functionals like B3LYP and CAM-B3LYP can provide accurate predictions of absorption maxima. mdpi.comnih.gov
Table 2: Example of TD-DFT Calculated Electronic Transitions This table shows representative data for a substituted tetrahydroquinoline to demonstrate the type of information generated by TD-DFT calculations, as specific data for this compound is not available in the cited literature.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 340 | 0.15 | HOMO → LUMO |
| S0 → S2 | 295 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.25 | HOMO → LUMO+1 |
Data adapted from a TD-DFT study on a related heterocyclic system to illustrate the methodology. rsc.org
Computational chemistry, particularly DFT, is extensively used to model chemical reaction pathways, identify transition states, and calculate activation energies. nih.govrsc.orgrsc.org For dichlorinated cyanuric acid systems, a key reaction is hydrolysis, where the compound reacts with water to release hypochlorous acid. wikipedia.org
Modeling this reaction involves calculating the potential energy surface for the interaction between the dichloroisocyanurate molecule and water. This allows for the identification of the minimum energy pathway from reactants to products, including the high-energy transition state structure. The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate.
While detailed computational studies on the hydrolysis of this compound are not prevalent, research on the hydrolysis of other organic molecules demonstrates the approach. For example, computational models for nucleoside hydrolysis have shown that including explicit water molecules in the calculation is crucial for accurately modeling the reaction and predicting whether the mechanism is dissociative (SN1) or concerted (SN2). arxiv.org Such studies provide a framework for how the hydrolysis of dichlorinated cyanurates could be investigated to understand the mechanism of chlorine release.
Molecular Dynamics (MD) Simulations for Hydration and Interaction Studies
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes like hydration and intermolecular interactions. dtu.dkdntb.gov.uaresearchgate.netrsc.org For this compound, MD simulations can model the interactions between the dichloroisocyanurate anion, the sodium cation, and the water molecules of hydration, as well as their interactions with bulk water when dissolved.
An MD simulation would typically involve placing the molecule or ions within a box of simulated water molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. This provides a detailed picture of the hydration shell around the ions, the orientation of water molecules, and the diffusion of the species in solution. researchgate.net
Studies on aqueous sodium chloride solutions have used MD to analyze radial distribution functions, which reveal the structure of water around the Na⁺ and Cl⁻ ions, and to calculate properties like diffusion coefficients. dtu.dkresearchgate.net Similar simulations for sodium dichloroisocyanurate dihydrate would elucidate how the water molecules are structured around the dichloroisocyanurate anion and the sodium ion, and how this structure influences the compound's stability and dissolution properties.
Computational Approaches to Supramolecular Assembly Thermodynamics
Dichlorinated cyanuric acid and its parent compound, cyanuric acid, are known to form supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.govresearchgate.net Computational methods are vital for understanding the thermodynamics that govern the formation and stability of these assemblies. nih.govresearchgate.net
By combining experimental data with computational analyses, researchers can probe the influence of substituents (like chlorine atoms) on the structure and stability of these supramolecular structures. nih.gov MD simulations and DFT can be used to calculate the free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) associated with the assembly process. Techniques like the potential of mean force (PMF) can be used in MD simulations to compute the free energy profile of bringing two or more monomers together, revealing the thermodynamic driving forces for self-assembly.
While specific thermodynamic parameters for the supramolecular assembly of this compound are not widely published, studies on related cyanuric acid systems provide a basis for understanding these interactions. nih.govresearchgate.net These computational approaches can quantify how steric and electrostatic effects from substituents like chlorine modulate the physical properties of the resulting assemblies.
Quantum Chemical Studies of Tautomerism and Isomerization
Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of cyanuric acid and its derivatives. Cyanuric acid can exist in keto-enol tautomeric forms. The introduction of chlorine atoms on the nitrogen atoms, as in dichloroisocyanuric acid, influences the relative stability of these tautomers.
Quantum chemical calculations, such as those using DFT or higher-level ab initio methods, are essential for determining the relative energies and, therefore, the equilibrium populations of different tautomers. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net These calculations can be performed in the gas phase and in solution (using implicit or explicit solvent models) to understand how the environment affects the tautomeric equilibrium.
For example, studies on barbituric acid, a structurally related compound, have used DFT and ab initio methods to compare the stability of its various tautomers in both the gas phase and polar media. nih.gov Similar calculations for dichloroisocyanuric acid would clarify which tautomeric form (e.g., the tri-keto form) is predominant under different conditions. These studies can also map the potential energy surface for the isomerization process, identifying the transition states and energy barriers for the interconversion between tautomers. nih.gov
Supramolecular Chemistry and Non Covalent Interactions of Cyanuric Acid Dihydrate Derivatives
Hydrogen Bonding Interactions in Crystal Packing
The crystal packing of cyanuric acid derivatives is overwhelmingly dictated by a network of hydrogen bonds. The cyanuric acid molecule, with its alternating hydrogen bond donor (N-H) and acceptor (C=O) sites, is a quintessential building block for creating robust and predictable supramolecular assemblies. mdpi.comnih.gov
Role of Cyanuric Acid in Forming Extended Hydrogen-Bonded Arrays
Cyanuric acid's planar, threefold symmetrical structure, featuring three donor and three acceptor sites for hydrogen bonds, makes it an ideal component for constructing extended one- and two-dimensional hydrogen-bonded arrays. mdpi.com In its pure crystalline form, cyanuric acid molecules arrange into tapes held together by dimeric N-H···O hydrogen bonds. ias.ac.in These tapes are further interconnected by additional N-H···O interactions, resulting in the formation of molecular sheets. ias.ac.in This inherent ability to form extensive hydrogen-bonded networks is a recurring theme in the supramolecular chemistry of its derivatives. The reliability of these hydrogen-bonding motifs allows for the predictable design of crystal structures. mdpi.com
The interaction between cyanuric acid molecules involves C=O---H-N type hydrogen bonds, where each molecule acts as both a hydrogen donor and acceptor. nih.gov Theoretical and experimental studies have shown that these intermolecular interactions significantly influence the electronic properties of the molecules within the network. nih.gov
Melamine-Cyanuric Acid Complexation and Network Formation
The combination of melamine (B1676169) and cyanuric acid provides a classic and widely studied example of supramolecular self-assembly driven by hydrogen bonding. rsc.orgacs.org These two molecules, when mixed in a 1:1 ratio, form a highly stable crystalline complex known as melamine cyanurate. wikipedia.orgnih.gov This complex is held together by an extensive two-dimensional network of hydrogen bonds, reminiscent of the base pairing observed in DNA. wikipedia.org
The formation of the melamine-cyanuric acid (M-CA) complex is a robust process that can occur in various environments, including on surfaces and in solution. rsc.orgnih.gov The primary driving force for this complexation is the intermolecular hydrogen bonding between the amino groups of melamine and the keto groups of cyanuric acid. nih.gov This interaction is so strong and specific that it can lead to the formation of well-defined nanostructures, such as hexagonal nanopillar arrays on a gold surface. researchgate.net
The M-CA network can adopt different structural motifs, including linear tapes, crinkled tapes, and cyclic rosettes. researchgate.net The most famous of these is the rosette structure, which consists of a cyclic arrangement of three melamine and three cyanuric acid molecules held together by a circular array of hydrogen bonds. While this rosette is a fundamental building block, the insolubility of the bulk M-CA complex can sometimes hinder the formation of more complex, well-defined nanostructures in solution. researchgate.net The stability of the M-CA complex is notable over a wide pH range, making it a subject of interest in various fields. nih.gov
| Complex | Component A | Component B | Key Interaction | Resulting Structure |
| Melamine Cyanurate | Melamine | Cyanuric Acid | Extensive 2D hydrogen bonding network wikipedia.org | Crystalline complex, spoke-like crystals wikipedia.org |
| Cyanuric Acid-Pyridine | Cyanuric Acid | Pyridine | N-H...N and C-H...O hydrogen bonds ias.ac.in | Hydrogen-bonded single helices ias.ac.in |
Cocrystal Engineering with Dichlorinated Cyanurates
Cocrystal engineering offers a powerful strategy to modify the physicochemical properties of solid materials without altering their covalent structure. Dichlorinated cyanurates, with their reactive sites and hydrogen bonding capabilities, are valuable synthons in the design of novel cocrystals with tailored properties.
Formation of Ionic Cocrystals with Alkali Halides
Recent research has demonstrated that cyanuric acid and its derivatives can form ionic cocrystals (ICCs) with alkali halides. researchgate.netunibo.it This is a significant development as it combines the properties of neutral organic molecules with inorganic salts. Mechanochemical methods, such as solvent-free grinding, have proven to be effective in preparing these ICCs, even with components that exhibit vastly different solubilities. researchgate.net
A series of ICCs have been synthesized and structurally characterized, including those with the general formulas CA·MX and CA2·MX (where CA is cyanuric acid, M is an alkali metal such as Na, K, Rb, Cs, and X is a halide like Cl, Br, I). unibo.itresearchgate.net The stoichiometry of these cocrystals can vary depending on the size of the alkali cation. For instance, with smaller cations like Li+ and Na+, 1:1 cocrystals are typically formed, while larger cations like Rb+ and Cs+ can lead to 2:1 stoichiometries with chlorides. unibo.it
In these structures, the cyanuric acid molecules and the ions of the alkali halide are held together by a combination of ion-dipole interactions and hydrogen bonds. The cyanuric acid molecules often arrange themselves around the cations and anions, forming layered or channel-like structures. unibo.itresearchgate.net For example, in the structure of CA·KBr, the cyanuric acid molecules and bromide anions are intercalated, while in CA·RbBr, a layered structure is observed with monolayers of cyanuric acid molecules sandwiched between layers of rubidium and bromide ions. researchgate.net These materials are of interest for their potential applications in optics, as they can exhibit large birefringence. rsc.orgresearchgate.net
| Ionic Cocrystal | Alkali Halide | Stoichiometry (CA:MX) | Structural Motif |
| CA·LiCl | LiCl | 1:1 | Not specified in provided context |
| CA·NaCl | NaCl | 1:1 | Channel-like structure unibo.it |
| CA·KBr | KBr | 1:1 | Intercalated anions and CA molecules researchgate.net |
| CA·RbBr | RbBr | 1:1 | Layered structure with CA monolayers researchgate.net |
| CA·CsBr | CsBr | 1:1 | Isomorphous with CA·RbBr unibo.it |
| CA2·RbCl | RbCl | 2:1 | Layered structure unibo.it |
| CA2·CsCl | CsCl | 2:1 | Isomorphous with CA2·RbCl unibo.it |
Investigation of Solvent Effects on Supramolecular Polymerization
The solvent plays a crucial role in supramolecular polymerization, often dictating the pathway and the final structure of the resulting assembly. nih.govnih.gov The polarity of the solvent can significantly influence the degree of polymerization. researchgate.net For instance, in some systems, less polar solvents may favor the formation of more extended assemblies. researchgate.net
Systematic studies using approaches like the Hansen solubility parameters can help to quantify the compatibility between the solvent and the supramolecular polymer. nih.gov This allows for a more rational selection of solvents to control the self-assembly process. The solubility of both the monomeric building blocks and the resulting supramolecular polymer can be tuned by changing the solvent, as well as by adjusting concentration and temperature. nih.gov This highlights the complex interplay of forces that govern supramolecular polymerization and underscores the importance of the solvent environment in directing the self-assembly of cyanuric acid derivatives. nih.govnih.gov
Self-Assembly Processes and Hierarchical Structures
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. For cyanuric acid and its derivatives, this process, driven primarily by hydrogen bonding, can lead to the formation of complex hierarchical structures. acs.orgrsc.org
The melamine-cyanuric acid system is a prime example of hierarchical self-assembly. The fundamental hydrogen-bonded network can organize into larger structures, and recent work has shown that even small modifications to the building blocks, such as introducing a methyl group on melamine, can alter the arrangement of layers in the resulting 3D supramolecular assemblies. rsc.org
Furthermore, cyanuric acid can be used as a template or an assistant in the synthesis of other hierarchical materials. For example, it has been employed in the synthesis of hierarchical amorphous carbon nitride with excellent photocatalytic properties. nih.gov In this process, the complex formed between melem (B72624) (a condensation product of melamine) and cyanuric acid creates a unique 3D self-supporting skeleton that directs the formation of the final interconnected hierarchical framework. nih.gov This demonstrates the versatility of cyanuric acid in guiding the self-assembly of not only its own derivatives but also other functional materials. The ability to control the rearrangement of these in-situ supramolecular assemblies opens up new avenues for the development of advanced materials with tailored properties. nih.gov
Coordination Chemistry of Dichlorinated Cyanuric Acid and its Anions
Dichloroisocyanuric acid and its corresponding anions are capable of acting as ligands in coordination complexes with metal ions. The nitrogen and oxygen atoms of the triazine ring possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. The presence of two chlorine atoms influences the electronic properties of the ring and the coordinating ability of the ligand.
The sodium salt of dichloroisocyanuric acid (sodium dichloroisocyanurate) is a common industrial chemical, and its reactions with metal salts have been described. For instance, the reaction of sodium dichloroisocyanurate with copper(II) sulfate (B86663) results in the formation of a lilac-colored precipitate of a complex salt, sodium copper dichloroisocyanurate. wikipedia.org This indicates the formation of a coordination complex where the dichloroisocyanurate anion acts as a ligand, coordinating to the copper(II) ion.
A systematic study on the coordination of the singly deprotonated cyanurate anion with alkaline earth metals (Mg, Ca, Sr, Ba) provides insight into the potential coordination behavior of the dichlorinated anion. mdpi.com In these complexes, the cyanurate anion coordinates to the metal centers through its oxygen atoms. The coordination number of the metal and the extent of cyanurate involvement in coordination increase down the group. mdpi.com It is reasonable to infer that the dichloroisocyanurate anion would also coordinate through its oxygen atoms, and potentially through its nitrogen atoms, depending on the metal ion and reaction conditions.
Table 3: Examples of Metal Complexes with Cyanuric Acid Derivatives
| Metal Ion | Ligand | Resulting Complex Structure | Reference |
| Alkaline Earth Metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) | Singly deprotonated cyanurate (CY⁻) | Polymeric chains and 2D networks with varying degrees of water and cyanurate coordination. mdpi.com | mdpi.com |
| Copper(II) | Dichloroisocyanurate | Precipitate of sodium copper dichloroisocyanurate complex salt. wikipedia.org | wikipedia.org |
Water is a ubiquitous and important ligand in coordination chemistry. In aqueous solutions, metal ions are typically hydrated, with water molecules coordinated to the metal center. researchgate.net The coordination of water to a metal ion can significantly influence the properties of the resulting aqua complex, including the strength of the hydrogen bonds it can form. researchgate.netsciforum.net
In the coordination complexes of the singly deprotonated cyanurate anion with alkaline earth metals, water molecules play a crucial role. mdpi.com They complete the coordination sphere of the metal ions, acting as terminal or bridging ligands. For example, in the magnesium complex, [Mg(H₂O)₆][CY]₂·2H₂O, the magnesium ion is coordinated exclusively by six water molecules, forming a hexaaquamagnesium(II) cation, while the cyanurate anions are uncoordinated counter-ions. mdpi.com In contrast, the barium complex, {[Ba(CY)₂(H₂O)₂]}∞, features a two-dimensional coordination network where both cyanurate anions and water molecules are coordinated to the barium centers. mdpi.com
Given that the subject compound is a dihydrate, it is highly probable that in the formation of coordination complexes from this precursor, the water molecules can either remain coordinated to the metal ion, be incorporated into the crystal lattice as water of crystallization, or be displaced by the dichloroisocyanurate anion. The specific role of water would depend on the metal ion's size, charge, and coordination preferences, as well as the reaction conditions.
Table 4: Potential Roles of Water in Coordination Complexes of Dichlorinated Cyanuric Acid Dihydrate
| Role of Water | Description |
| Coordinated Ligand | Water molecules directly bond to the metal center, occupying sites in its coordination sphere. They can be terminal (bound to one metal center) or bridging (bound to two or more metal centers). |
| Lattice Water | Water molecules are incorporated into the crystal structure but are not directly bonded to the metal ion. They are held in place by hydrogen bonds to the coordinated ligands or counter-ions. |
| Displaced Molecule | During the coordination reaction, the water molecules from the dihydrate precursor can be displaced by the stronger coordinating dichloroisocyanurate anion. |
Environmental Transformation Pathways of Dichlorinated Cyanuric Acid
Biodegradation Mechanisms of Cyanuric Acid and its Chlorinated Derivatives
The biodegradation of chlorinated s-triazines, such as dichlorinated cyanuric acid, is a critical process in their environmental dissipation. Microbial communities in soil and water possess the enzymatic machinery to break down these complex molecules. The initial step in the biodegradation of chlorinated cyanuric acids typically involves a dechlorination reaction, which is then followed by the degradation of the resulting cyanuric acid. nih.govd-nb.info
The microbial breakdown of the s-triazine ring of cyanuric acid and its derivatives is primarily an enzymatic and hydrolytic process. d-nb.info A key enzyme in this pathway is cyanuric acid hydrolase (CAH), also known as AtzD. nih.govnih.govresearchgate.net This enzyme catalyzes the hydrolytic ring opening of cyanuric acid. nih.govresearchgate.net The enzymatic action of cyanuric acid hydrolase is highly specific and is a crucial step in making the nitrogen and carbon of the s-triazine ring available to microorganisms. researchgate.net
Following the initial enzymatic ring opening of cyanuric acid, the degradation proceeds through one of two primary metabolic routes. nih.gov One well-established pathway involves the formation of the unstable intermediate 1-carboxybiuret, which then spontaneously decomposes to biuret (B89757) and carbon dioxide. nih.govresearchgate.net
From biuret, the pathway continues with the action of biuret hydrolase (BiuH), which converts biuret to allophanate (B1242929). nih.gov Allophanate is then further hydrolyzed by allophanate hydrolase to yield ammonia (B1221849) and carbon dioxide, completing the mineralization of the s-triazine ring. nih.gov
An alternative pathway involves the deamination of 1-carboxybiuret to form 1,3-dicarboxyurea. nih.gov Both pathways ultimately converge at the point of producing ammonia and carbon dioxide. nih.gov It has been shown that the biuret pathway is significantly more prevalent in bacteria than the previously thought primary pathway in Pseudomonas sp. ADP. nih.gov
| Starting Compound | Enzyme | Intermediate Product | Final Products |
|---|---|---|---|
| Cyanuric Acid | Cyanuric Acid Hydrolase (AtzD) | 1-Carboxybiuret | Ammonia (NH₃) + Carbon Dioxide (CO₂) |
| 1-Carboxybiuret | (spontaneous decarboxylation) | Biuret | |
| Biuret | Biuret Hydrolase (BiuH) | Allophanate |
The ultimate fate of the nitrogen and carbon atoms within the cyanuric acid ring during biodegradation is their conversion to ammonia (NH₃) and carbon dioxide (CO₂). nih.govnih.gov The complete degradation of one molecule of cyanuric acid yields three molecules of ammonia and three molecules of carbon dioxide. nih.gov This release of ammonia allows microorganisms to utilize cyanuric acid as a nitrogen source for growth. d-nb.info The process is a series of hydrolytic cleavages of the bonds within the s-triazine ring and its substituents. d-nb.info
Bacteria capable of degrading cyanuric acid are taxonomically diverse and geographically widespread. nih.gov While much of the initial research focused on Pseudomonas sp. strain ADP, subsequent studies have revealed that a variety of bacteria possess the genetic capacity for cyanuric acid metabolism. nih.gov
Genomic analysis has shown that bacteria containing the genes for both cyanuric acid hydrolase and biuret hydrolase are distributed throughout various environments, including soil and aquatic systems. nih.gov These microorganisms have been isolated from diverse geographical locations, indicating that the potential for cyanuric acid biodegradation is a globally distributed trait. nih.govresearchgate.net The prevalence of these degradation pathways is significant for the natural attenuation of s-triazine compounds in the environment. nih.gov Studies have identified degrading organisms in genera such as Pseudomonas, Comamonas, and Herbaspirillum. nih.gov
Hydrolysis in Aqueous Systems
Cyanuric acid dichloride dihydrate, and its corresponding salt sodium dichloroisocyanurate dihydrate, are highly reactive in water. The primary transformation pathway in aqueous systems is rapid hydrolysis. who.intinchem.org When dissolved in water, sodium dichloroisocyanurate dihydrate quickly hydrolyzes to release hypochlorous acid (HOCl) and sodium cyanurate. who.int
This rapid hydrolysis means that in most environmental scenarios, the dichlorinated form of cyanuric acid is transient, and the subsequent environmental fate is that of cyanuric acid and hypochlorous acid. A complex set of equilibria is established in water involving various chlorinated and non-chlorinated isocyanurates. inchem.org The rate of hydrolysis is significant, ensuring a continuous release of free available chlorine as it is consumed by reactions with organic matter. inchem.org
| Reactant | Primary Products | Significance |
|---|---|---|
| Sodium Dichloroisocyanurate Dihydrate | Hypochlorous Acid (HOCl) | Acts as a disinfecting agent. |
| Sodium Cyanurate | Undergoes further biodegradation. |
Environmental Fate and Transport Studies
The environmental fate and transport of dichlorinated cyanuric acid are largely dictated by its rapid hydrolysis in the presence of water. nih.gov Due to this reactivity, the transport of the parent compound over long distances in aquatic environments is limited. Instead, the transport and fate of its hydrolysis products, cyanuric acid and hypochlorous acid, become the primary concern.
Studies on the environmental fate of dichloroisocyanuric acid suggest that it is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov
In soil environments, the mobility of the resulting cyanuric acid will be influenced by soil properties. While specific transport studies on dichlorinated cyanuric acid are limited, research on other s-triazines indicates that their mobility can be affected by factors such as soil organic matter content and pH. usda.gov However, the rapid biodegradation of cyanuric acid by soil microorganisms serves as a major attenuation process, limiting its persistence and potential for leaching into groundwater. nih.govusda.gov The widespread presence of microorganisms capable of degrading cyanuric acid suggests that natural attenuation is a significant pathway for its removal from soil and water systems. nih.govnih.gov
Mobility in Soil Systems
The mobility of dichlorinated cyanuric acid in soil systems is largely influenced by the behavior of its degradation product, cyanuric acid. Upon application, dichlorinated cyanuric acid releases free chlorine and transforms into cyanuric acid. Therefore, understanding the soil mobility of cyanuric acid provides insight into the long-term environmental presence of the parent compound's core structure.
Research indicates that cyanuric acid has a high mobility in soil. pooloperationmanagement.com This is based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which have been reported to range from 66 to 124. pooloperationmanagement.com These low Koc values suggest a weak adsorption to soil particles and a higher potential for leaching through the soil profile into groundwater.
Cyanuric acid is also subject to biodegradation by various soil microorganisms. poolhelp.compoolhelp.comnih.gov Some bacteria can utilize cyanuric acid as a nitrogen source, breaking it down into ammonia and carbon dioxide. nih.govnih.gov This biodegradation can occur under both aerobic and anaerobic conditions. nih.gov The rate of biodegradation can be influenced by factors such as the microbial population in the soil, temperature, and the presence of other nutrients. nih.gov While dichlorinated cyanuric acid itself acts as a disinfectant, its transformation into the more persistent cyanuric acid means that the potential for movement within soil systems remains a key consideration.
Table 1: Soil Mobility Data for Cyanuric Acid
| Parameter | Value | Reference |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 66 - 124 | pooloperationmanagement.com |
| Biodegradation | Readily biodegrades in soil | poolhelp.compoolhelp.comnih.gov |
Photodegradation Considerations
Photodegradation, the breakdown of compounds by light, is a critical pathway for many chemical substances in the environment. For chlorinated cyanurates like dichlorinated cyanuric acid, this process is particularly relevant to their application in outdoor settings such as swimming pools.
Dichlorinated cyanuric acid is used in part to stabilize chlorine residuals against degradation from sunlight. nih.gov When dissolved in water, it exists in equilibrium with cyanuric acid and free chlorine. nih.gov While free chlorine is susceptible to degradation by ultraviolet (UV) radiation from the sun, cyanuric acid and the chlorinated cyanurate molecules are significantly more stable. nih.gov
The maximum absorbance of UV light for cyanuric acid and its chlorinated derivatives occurs at wavelengths below 230 nm. nih.gov Since the wavelengths of sunlight that reach the Earth's surface are generally greater than 290 nm, the direct photodegradation of the cyanurate ring structure by sunlight is minimal. nih.gov This inherent stability is the primary reason for its use as a chlorine stabilizer. Consequently, the cyanuric acid portion of the molecule is persistent in aquatic environments exposed to sunlight, with its removal being primarily dependent on processes like biodegradation and water dilution. mt.gov
Table 2: Photodegradation Properties
| Compound Group | Maximum UV Absorbance | Susceptibility to Sunlight Degradation | Reference |
| Cyanuric acid and chlorinated cyanurates | < 230 nm | Low | nih.gov |
| Free Chlorine (Hypochlorite) | > 290 nm | High | nih.gov |
Applications in Advanced Chemical Synthesis and Materials Science
Precursors for Novel Disinfectant Syntheses (Focus on Chemical Reactions)
Dichloroisocyanuric acid is a principal compound in the family of N-chlorinated cyanurates used for disinfection. wikipedia.org Its synthesis is primarily achieved through the controlled chlorination of cyanuric acid. The reaction can be modulated to produce the dichloro derivative, which is often converted to its more stable and soluble sodium salt, sodium dichloroisocyanurate. This salt itself is a widely used commercial disinfectant. wikipedia.orgwikipedia.org
The synthesis can proceed via several pathways. A common industrial method involves reacting cyanuric acid with chlorine gas in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. wikipedia.org Another approach is the chlorination of a disodium (B8443419) cyanurate solution. google.compoolhelp.com
Table 1: Key Synthesis Reactions for Dichloroisocyanuric Acid and Related Disinfectants
| Reaction | Description | Chemical Equation |
| Direct Chlorination | Cyanuric acid is chlorinated to produce dichloroisocyanuric acid and hydrochloric acid. wikipedia.org | [C(O)NH]₃ + 2 Cl₂ → [C(O)NCl]₂[C(O)NH] + 2 HCl |
| Chlorination with Base | Cyanuric acid is reacted with chlorine and sodium hydroxide to yield the sodium salt of the dichloro derivative, which is then neutralized. wikipedia.org | [C(O)NH]₃ + 2 Cl₂ + 2 NaOH → [C(O)NCl]₂[C(O)NH] + 2 NaCl + 2 H₂O |
| From Disodium Cyanurate | An aqueous slurry of disodium cyanurate is chlorinated to form dichloroisocyanuric acid, which precipitates from the solution. poolhelp.com | HNa₂Cy + 2Cl₂ → HCl₂Cy + 2NaCl |
| Further Chlorination | Dichloroisocyanuric acid can be further chlorinated to produce Trichloroisocyanuric acid (TCCA), another potent disinfectant. wikipedia.org | [C(O)NCl]₂[C(O)NH] + Cl₂ + NaOH → [C(O)NCl]₃ + NaCl + H₂O |
The disinfecting and sanitizing action of these compounds arises from their reaction with water, where they hydrolyze to release hypochlorous acid (HOCl), the active antimicrobial agent. The cyanuric acid backbone acts as a stabilizer, protecting the free chlorine from degradation by UV radiation, thereby extending its efficacy in applications like swimming pool sanitation. yuncangchemical.comyuncangchemical.com
Role in Polymer Chemistry and Crosslinking Agents
The trifunctional nature of the s-triazine ring, the parent structure of dichloroisocyanuric acid, makes it a valuable building block in polymer chemistry, particularly as a precursor to crosslinking agents.
While diisocyanates and diols are the conventional monomers for polyurethane synthesis, derivatives of cyanuric acid provide unique crosslinking capabilities. rsc.orgyoutube.com Dichloro-s-triazine compounds can be chemically modified to create precursors for polyurethanes. For instance, a dichloride derivative such as 1-(N,N-diethylamido)-cyanuric acid-3,5-dichloride can be reacted with hydrazine (B178648) hydrate. This reaction substitutes the chlorine atoms to form 1-(N,N-diethylamido)-cyanuric acid-3,5-dihydrazide. This resulting dihydrazide then serves as a chain-extending agent, reacting with isocyanate-terminated prepolymers to form highly structured polyurethane elastomers.
Polymeric carbon nitrides (PCNs), particularly graphitic carbon nitride (g-C₃N₄), are metal-free semiconductors with significant applications in photocatalysis. acs.org The synthesis of these materials often relies on the thermal condensation of nitrogen-rich precursors. While melamine (B1676169) is a common starting material, its combination with cyanuric acid to form a supramolecular assembly is a key route to producing high-quality PCN. acs.orgnih.gov This melamine-cyanuric acid complex, held together by extensive hydrogen bonding, decomposes upon heating to form the layered structure of PCN. acs.orgnih.gov More advanced syntheses use cyanuric acid in hydrothermal processes with melem (B72624) or via a cyanuric chloride-melamine complex to create structured PCN materials like nanowires and hierarchical amorphous frameworks with enhanced photocatalytic activity. acs.orgnih.govresearchgate.net
Intermediates in Dye and Pigment Chemistry
The s-triazine ring is the cornerstone of a major class of textile colorants known as reactive dyes. The key intermediate for this chemistry is cyanuric chloride (trichloro-1,3,5-triazine), a close relative of dichloroisocyanuric acid. The three chlorine atoms on cyanuric chloride have different reactivities, which allows for their stepwise substitution by nucleophilic dye molecules (chromophores) under controlled temperature and pH. mjbas.comuctm.edu
Dichloro-s-triazinyl (DCT) dyes are a prominent subclass. mjbas.comresearchgate.net In their synthesis, one chlorine atom of cyanuric chloride is replaced by a chromophore. The resulting DCT dye retains two reactive chlorine atoms. kci.go.krcymitquimica.com One of these remaining chlorines can then form a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool and silk), leading to excellent color fastness. researchgate.netkci.go.kr This process creates a permanent dye-fiber bond, which is a hallmark of reactive dyes. researchgate.net
Application in Nitrogen Stabilization in Agricultural Chemistry (Mechanistic Aspects)
In agriculture, nitrogen is a critical nutrient for plant growth, but it can be lost from the soil through leaching (of nitrates) and volatilization (of ammonia). yuncangchemical.comtimacagro.com Cyanuric acid and its derivatives are used as nitrogen stabilizers in fertilizers to mitigate these losses. yuncangchemical.comyuncangchemical.com
The primary mechanism involves the inhibition of key microbial processes in the soil. Specifically, s-triazine compounds can act as urease inhibitors and nitrification inhibitors.
Urease Inhibition: Urease is a soil enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The resulting ammonia can be lost to the atmosphere through volatilization. By inhibiting urease, triazine compounds slow down this conversion, keeping nitrogen in the less volatile urea form for longer.
Nitrification Inhibition: Nitrification is a two-step process where soil bacteria convert ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). The nitrate form is highly mobile in soil and prone to leaching. By inhibiting the bacteria responsible for this conversion (e.g., Nitrosomonas and Nitrobacter), triazine-based stabilizers keep nitrogen in the more stable ammonium form, which is less susceptible to leaching and is readily available to plants.
Some soil microorganisms are capable of using cyanuric acid as a nitrogen source, cleaving the triazine ring and incorporating the nitrogen into their biomass, which further contributes to the nitrogen cycle in the soil. nih.govnih.gov This slows the release of nitrogen, allowing for more efficient uptake by crops and reducing the environmental impact of fertilizer runoff. yuncangchemical.com
Use in Fire Retardant Formulations (Chemical Mechanism)
Cyanuric acid is a key component in halogen-free intumescent flame retardant systems, valued for their low toxicity and reduced smoke production. yuncangchemical.comyuncangchemical.comtaylorandfrancis.com It is most commonly used in the form of melamine cyanurate, a stable salt formed through strong hydrogen bonding between melamine and cyanuric acid. wikipedia.orggoogle.com
The fire-retardant mechanism of melamine cyanurate operates in both the gas phase and the solid phase upon exposure to high heat:
Gas Phase Action: At high temperatures, melamine cyanurate undergoes endothermic decomposition (sublimation). This process absorbs heat from the polymer, cooling it down. The decomposition releases non-flammable gases like ammonia and water vapor. These gases dilute the flammable volatile compounds released by the decomposing polymer and reduce the oxygen concentration in the immediate vicinity of the flame, effectively smothering it. yuncangchemical.com
Solid Phase Action (Charring): The decomposition products promote the formation of a stable, insulating layer of carbonaceous char on the surface of the polymer. This char acts as a physical barrier, shielding the underlying material from heat and oxygen and preventing the release of further flammable gases. yuncangchemical.com
Cyanuric acid is also used as a cross-linking agent in combination with other phosphorus-nitrogen flame retardants to enhance the thermal stability and char-forming ability of the system in materials like cotton fabrics.
Chemical Applications in NO Reduction Systems
While chlorinated derivatives of cyanuric acid are primarily used as disinfectants and sanitizers, the parent compound, cyanuric acid, is a key component in advanced systems for the reduction of nitrogen oxides (NOx), such as nitric oxide (NO). The technology, known as RAPRENOX (RAPid REmoval of NitrOgen oXides), leverages the thermal decomposition of cyanuric acid to create a potent reducing agent for NOx in exhaust gas streams. encyclopedia.com
Detailed research findings indicate that this process does not use chlorinated cyanurates. Instead, solid cyanuric acid is heated, causing it to sublimate and decompose into isocyanic acid (HNCO). encyclopedia.comgoogle.com This gaseous isocyanic acid then becomes the active chemical species that reacts with nitric oxide at elevated temperatures, converting it into less harmful substances. encyclopedia.comgoogle.com
The fundamental chemical transformation in this process is:
Thermal Decomposition of Cyanuric Acid: When heated above approximately 330-345°C (626-653°F), cyanuric acid trimer decomposes into three molecules of isocyanic acid. encyclopedia.comwikipedia.org (C(O)NH)₃ → 3 HNCO
This method has proven highly effective, capable of removing up to 99% of nitrogen oxides from the exhaust of internal combustion engines. encyclopedia.com The process is typically conducted without a catalyst, although research has explored the use of catalysts to lower the required decomposition temperature of cyanuric acid. google.com
The operational parameters for this NO reduction technology have been defined in various studies and patents.
| Parameter | Temperature Range | Notes | Reference |
|---|---|---|---|
| Cyanuric Acid Decomposition | Begins ~330-345°C (~626-653°F) | Thermal decomposition to form gaseous isocyanic acid (HNCO). | encyclopedia.comgoogle.com |
| Catalytic Cyanuric Acid Decomposition | < 538°C (< 1000°F) | Use of a catalyst can lower the required temperature for efficient decomposition. | google.com |
| NO Reduction Reaction | ~150°C to 870°C (300°F to 1600°F) | Effective temperature window for the reaction between HNCO and NO. | google.com |
| Optimal NO Reduction | ~370°C to 650°C (700°F to 1200°F) | More typical temperature range for achieving significant NO reduction. | google.com |
Research has focused on optimizing the efficiency and applicability of this technology for various emission sources.
| Finding | Description | Significance | Reference |
|---|---|---|---|
| High Efficiency | Demonstrated removal of up to 99% of NOx from internal combustion engine exhaust. | Provides a highly effective alternative to other NOx control technologies. | encyclopedia.com |
| Active Chemical Species | Isocyanic acid (HNCO), generated from cyanuric acid, is the key reactant for NO reduction. | Clarifies the reaction mechanism, distinguishing it from processes using ammonia or urea directly. | google.comgoogle.com |
| Particle Size | A patented method specifies using particulate cyanuric acid with a particle size of less than 90 μm. | Smaller particle size enhances sublimation and decomposition, improving reaction efficiency. | science.gov |
| Alternative to Urea/Ammonia | Cyanuric acid serves as a solid, non-toxic precursor for the reducing agent, offering handling and safety advantages over gaseous ammonia or aqueous urea solutions. | Improves the safety and practicality of on-board NOx reduction systems for vehicles. | encyclopedia.comgoogle.com |
Future Research Directions and Emerging Paradigms in Dichlorinated Cyanuric Acid Research
Development of Novel Green Synthetic Routes
The traditional synthesis of dichlorinated cyanuric acid and related triazine derivatives often involves harsh conditions and the use of hazardous reagents. wikipedia.orggoogle.com A primary focus of future research is the development of environmentally benign, efficient, and safe synthetic protocols. This shift towards green chemistry is critical for the sustainability of chemical manufacturing. sciopen.com
Emerging green methodologies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to significantly shorten reaction times and, in many cases, improve product yields compared to conventional heating. researchgate.netacs.org It offers rapid and efficient heating, often leading to cleaner reactions with fewer byproducts. researchgate.net Studies have demonstrated its successful application in synthesizing s-triazine derivatives, including the substitution of chlorine atoms on a triazine core, in minutes rather than hours. acs.orgmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods employ ultrasonic waves to induce cavitation, creating localized high-pressure and high-temperature zones that accelerate chemical reactions. acs.org This approach has been successfully used to prepare 1,3,5-triazine (B166579) derivatives in aqueous media, drastically reducing reaction times to as little as five minutes and achieving yields over 75%. sciopen.comacs.org A key advantage is the use of water as a solvent, enhancing the green profile of the synthesis. sciopen.com
Solvent-Free and Solid-State Reactions: Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free methodologies are being explored for the synthesis of triazine derivatives, which are not only environmentally friendly but also economical and safe. researchgate.netmdpi.com For instance, solid-state approaches have been used to synthesize covalent triazine polymers from cyanuric chloride and other reagents. scribd.com
Deep Eutectic Solvents (DES): DES are emerging as green alternatives to traditional solvents for the synthesis of nanoparticles and other materials. mdpi.com Their use in the synthesis of triazine-based materials is a promising area of research, offering a large variety of chemical donors and potentially milder reaction conditions. mdpi.com
| Method | Typical Reaction Time | Key Advantages | Reported Yields | References |
|---|---|---|---|---|
| Microwave-Assisted | 2.5 - 35 minutes | Rapid heating, short reaction times, improved yields, high purity | Up to 96% | researchgate.netacs.orgmdpi.com |
| Ultrasound-Assisted (Sonochemistry) | 5 - 60 minutes | Use of water as solvent, rapid reactions, high efficiency | >75% | sciopen.comacs.org |
| Solvent-Free Conditions | Variable | Environmentally clean, economical, safe | Good to Excellent | researchgate.netmdpi.com |
Exploration of Advanced Catalytic Applications
The nitrogen-rich, electron-deficient s-triazine ring, the core of dichlorinated cyanuric acid, provides a unique platform for developing advanced catalysts. researchgate.netrsc.org Future research is focused on harnessing this potential, particularly in the realm of heterogeneous catalysis, photocatalysis, and electrocatalysis.
A major area of development is Covalent Triazine Frameworks (CTFs) . These porous organic polymers are constructed from triazine units and exhibit high thermal and chemical stability, large surface areas, and tunable porosity. researchgate.netnih.gov These properties make them excellent candidates for:
Heterogeneous Catalyst Supports: The nitrogen atoms within the triazine units can coordinate with metal species, stabilizing metal nanoparticles and preventing their aggregation. researchgate.netnih.gov This leads to highly dispersed and accessible catalytic sites, enhancing catalytic activity and selectivity in various organic reactions. researchgate.net For example, palladium nanoparticles supported on CTFs have shown superior performance in hydrogenation reactions compared to traditional carbon supports. researchgate.net
Photocatalysis: CTFs are emerging as a promising class of metal-free, visible-light-active photocatalysts. acs.orghep.com.cn Their adjustable electronic and chemical structures allow for tuning of their band structure to optimize light absorption and charge separation. sciopen.comacs.org Research is directed towards their use in applications like water splitting, CO₂ reduction, and H₂O₂ generation. acs.org
Electrocatalysis: The unique electronic properties and nitrogen-rich structure of CTFs make them suitable for electrocatalytic applications, such as the CO₂ electroreduction. sciopen.com
Beyond CTFs, individual triazine derivatives are also being explored as catalysts. For example, wet 2,4,6-trichloro mdpi.comscribd.comresearchgate.nettriazine (TCT) has been shown to be an efficient catalyst for crossed aldol (B89426) condensation reactions under solvent-free conditions. acs.org Future work will likely expand the scope of reactions catalyzed by these simpler, readily available triazine compounds.
Integration with Nanotechnology and Hybrid Materials Science
The structural versatility of dichlorinated cyanuric acid and its derivatives makes them ideal building blocks for creating novel nanomaterials and hybrid systems. The thermally controlled, chemo-selective reactivity of the precursor, cyanuric chloride, allows for the precise addition of various functional groups, enabling the synthesis of a wide array of compounds with tailored properties. nih.gov
Future research in this area is focused on:
Porous Nanomaterials: As discussed, Covalent Triazine Frameworks (CTFs) are a key class of porous nanomaterials derived from triazine monomers. researchgate.netrsc.org Their high surface area and tunable pore sizes make them promising for gas storage and separation, with a particular affinity for CO₂ due to their nitrogen-rich nature. nih.govornl.gov
Nanoparticle Encapsulation and Support: CTFs can serve as scaffolds for encapsulating nanoparticles, such as γ-Fe₂O₃ for water remediation or palladium nanoclusters for catalysis. nih.govirjweb.com This integration prevents nanoparticle agglomeration and enhances the stability and performance of the resulting hybrid material. scribd.com
Fluorescent Nanosensors: The unique electronic structure of CTFs can be exploited to create fluorescent materials. CTFs synthesized via nucleophilic substitution have been studied as fluorescent sensors, with their light-emission properties changing in response to different analytes. rsc.org
Hybrid Material Architectures: Researchers are exploring the creation of hybrid materials by grafting CTFs onto other substrates. For example, CTFs have been grafted onto amino-functionalized SBA-15, a mesoporous silica, to create materials for applications like biomass dehydration. scribd.com Another avenue is the development of synthetic lipids based on a cyanuric chloride core for use in liposomal drug and gene delivery systems. nih.gov The ability to easily modify the headgroups on the triazine scaffold offers a rapid way to optimize lipid-based therapeutics. nih.gov
| Application Area | Material Type | Key Feature/Function | References |
|---|---|---|---|
| Gas Storage & Separation | Covalent Triazine Frameworks (CTFs) | High porosity, N-rich framework for CO₂ affinity | nih.govornl.gov |
| Heterogeneous Catalysis | Pd Nanoparticles in CTFs | Stabilization and dispersion of metal catalysts | scribd.comresearchgate.net |
| Environmental Remediation | γ-Fe₂O₃ in CTFs | Encapsulation of nanoparticles for contaminant adsorption | nih.gov |
| Sensing | Fluorescent CTFs | Emission properties alterable by analytes | rsc.org |
| Biomedical Delivery | Triazine-based Synthetic Lipids | Tunable headgroups for optimized nanoparticle formation | nih.gov |
In-depth Mechanistic Studies of Complex Reaction Systems
A deeper understanding of the reaction mechanisms involving dichlorinated cyanuric acid is crucial for optimizing existing processes and designing new ones. The reactivity of its precursor, cyanuric chloride, is well-known to be temperature-dependent, allowing for sequential nucleophilic substitution of its three chlorine atoms. nih.gov The first substitution typically occurs at 0 °C, the second at room temperature, and the third at higher temperatures. nih.gov
However, many aspects of more complex systems remain unclear. rsc.org Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms. Key areas of investigation include:
Nucleophilic Aromatic Substitution (SNAr): While the general principles are understood, detailed mechanistic studies, particularly for complex nucleophiles, are needed. mdpi.com DFT calculations can provide energy profiles for reaction pathways, identifying transition states and intermediates, as has been demonstrated for related chlorinated heterocyclic systems. mdpi.com This can explain reactivity and selectivity, guiding the synthesis of specific tri-substituted products. acs.org
CTF Formation Mechanisms: The precise mechanisms of CTF synthesis, such as ionothermal trimerization of nitriles or polycondensation reactions, are still under investigation. rsc.orgnih.gov Understanding the nucleation and growth processes is key to controlling the crystallinity and porosity of the resulting frameworks. nih.gov For example, studies have pointed out that a slow nucleation process can promote crystallization. nih.gov
Photocatalytic Mechanisms: For CTFs used in photocatalysis, research will focus on understanding the dynamics of charge separation, transfer, and the specific roles of active sites. acs.org Elucidating the pathways of electron and hole utilization is essential for improving the efficiency of processes like CO₂ reduction and water splitting.
The future paradigm involves moving from a general understanding of reactivity to a detailed, quantitative picture of reaction coordinates, transition state energies, and the influence of substituents and reaction conditions on the mechanistic pathways.
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling is transitioning from a tool for rationalizing experimental results to a powerful predictive engine for designing new molecules and materials. researchgate.net In the context of dichlorinated cyanuric acid research, computational methods are becoming indispensable for accelerating discovery and providing molecular-level insights that are often inaccessible through experiments alone. rsc.orgfao.org
Future research will leverage a variety of computational techniques:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of triazine derivatives. researchgate.netscribd.commdpi.com Researchers use DFT to calculate reactivity descriptors like HOMO-LUMO energy gaps, which indicate a molecule's chemical reactivity and stability. scribd.comirjweb.com These calculations can predict the most reactive sites in a molecule for nucleophilic or electrophilic attack, guiding synthetic strategies. researchgate.netirjweb.com
Molecular Dynamics (MD) Simulations: MD simulations are used to model the structure and dynamics of larger systems, such as Covalent Triazine Frameworks (CTFs). researchgate.netrsc.org By simulating the interactions of thousands of atoms over time, researchers can predict material properties like porosity, surface area, and gas adsorption isotherms. rsc.orgscispace.com This allows for the virtual screening of different monomer structures to design CTFs with desired properties before attempting their synthesis. rsc.orgrsc.org
Predictive Catalyst Design: Computational methods are being used to design new catalysts and predict their performance. researchgate.net For triazine-based materials, this could involve modeling the interaction of reactants with a catalytic site on a CTF or predicting the binding energy of a metal atom within the framework. researchgate.net For instance, computational studies have been used to evaluate triazine derivatives as corrosion inhibitors by modeling their adsorption on metal surfaces. researchgate.net
Sensor and Materials Screening: Computational screening can rapidly assess the potential of new triazine-based materials for specific applications. For example, DFT calculations have been used to evaluate a CTF as an electrochemical sensor for various industrial pollutants by calculating interaction energies and changes in electronic properties upon analyte adsorption. rsc.org Similarly, computational studies can predict the triplet energy and charge transport properties of triazine-based molecules for use as host materials in organic light-emitting diodes (OLEDs). rsc.org
The synergy between computational prediction and experimental validation will define the future of dichlorinated cyanuric acid research, enabling a more rational and efficient approach to the design of functional molecules and materials. researchgate.net
Q & A
Basic Research Questions
Q. How can the synthesis of cyanuric acid dichloride dihydrate be optimized in laboratory settings?
- Methodology : Optimize chlorination conditions (e.g., reaction temperature, molar ratios of cyanuric acid to sodium hypochlorite) to enhance yield and purity. Use controlled crystallization to isolate the dihydrate form. Validate the product via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) to confirm hydration states .
Q. What characterization techniques are essential for confirming the crystal structure and purity of this compound?
- Methodology : Employ single-crystal XRD to resolve the crystal lattice and intermolecular interactions. Supplement with TGA/DSC to analyze thermal stability and hydration/dehydration behavior. Compare experimental charge density maps (using Hansen and Coppens pseudo-atom models) with periodic density functional theory (DFT) calculations to validate structural accuracy .
Q. How can thermal stability and hydration effects be systematically assessed using TGA/DSC?
- Methodology : Conduct TGA/DSC under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) to observe mass loss events corresponding to water release. Correlate dehydration steps with vibrational spectroscopy (e.g., IR/Raman) to confirm hydrogen-bonding disruptions. Compare results with anhydrous forms to quantify hydration-dependent stability .
Advanced Research Questions
Q. How can the hierarchy of intermolecular interactions in this compound be analyzed experimentally and computationally?
- Methodology : Generate experimental charge density maps via high-resolution XRD, identifying hydrogen bonds, π-stacking, and halogen interactions. Perform energy decomposition analysis (EDA) and natural bond orbital (NBO) calculations to rank interaction strengths. Cross-reference with potential energy surface (PES) scans of model N-heterocyclic dimers to predict dominant interaction modes .
Q. What methodologies resolve contradictions between experimental and computational data on molecular interactions?
- Methodology : Apply multi-method validation: Combine experimental charge density analysis with periodic DFT and cluster-based quantum mechanics (QM) calculations. Use statistical tools (e.g., root-mean-square deviations) to quantify discrepancies. Investigate dynamic effects (e.g., thermal motion) via temperature-dependent XRD and molecular dynamics (MD) simulations .
Q. How can trace cyanuric acid be detected in biological matrices like urine using LC-MS/MS?
- Methodology : Use negative electrospray ionization with transitions m/z 127.8 → 42.3 (quantitative) and 127.8 → 85.1 (confirmatory). Preserve samples with 0.1% formic acid to stabilize tautomers. Validate recovery rates (86–93%) via spiked matrices and ensure reproducibility (RSD <7%) through triplicate analyses .
Q. What computational approaches model tautomerization effects in cyanuric acid derivatives under varying solvent conditions?
- Methodology : Employ time-dependent DFT (TD-DFT) to study keto-enol tautomerization energetics. Simulate solvent effects using polarizable continuum models (PCM) or explicit solvent MD. Validate with experimental UV-Vis and NMR data to correlate tautomer populations with solvent polarity .
Q. How do elevated cyanuric acid levels impact chlorine’s oxidation potential in environmental studies?
- Methodology : Design batch experiments to measure bacterial kill rates (e.g., E. coli) at varying cyanuric acid concentrations (0–20 ppm). Monitor free chlorine depletion via iodometric titration. Use multivariate regression to model the relationship between cyanuric acid levels and oxidation efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
